molecular formula C18H17NO5 B8038146 N-(3',4'-dimethoxycinnamoyl)anthranilic acid

N-(3',4'-dimethoxycinnamoyl)anthranilic acid

Cat. No. B8038146
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3',4'-dimethoxycinnamoyl)anthranilic acid is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3',4'-dimethoxycinnamoyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3',4'-dimethoxycinnamoyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiallergic Applications : Tranilast is effective in treating allergies and asthma. It inhibits homologous passive cutaneous anaphylaxis in rats and guinea pigs and has been shown to reduce anaphylactic mediator release from the lung. Clinically, it's useful for perennial nasal allergy treatment (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).

  • Mast Cell Stabilization : Tranilast acts as a mast cell stabilizer and is comparable to disodium cromoglycate (DSCG) in efficacy with minimal side effects. It's beneficial for patients with allergic rhinitis (Okuda, Ishikawa, Saito, Shimizu, & Baba, 1984).

  • Anti-platelet Effects : It inhibits the release of lysozomal enzymes and aggregation in rabbit blood platelets, suggesting its use as an anti-platelet agent (Iwasa, Iwasa, Matsui, Yoshimura, Tanaka, & Miyazaki, 1986).

  • Histamine Release Inhibition : Tranilast suppresses IgE-mediated histamine release from mast cells, possibly by interfering with the energy-requiring system and/or Ca++ influx (Koda, Kurashina, & Nakazawa, 1985).

  • Treatment of Skin Disorders : It has been used successfully in treating cheilitis granulomatosa and food-sensitive atopic dermatitis, inhibiting cytokine production from lymphocytes stimulated by food antigens (Kato & Tagami, 1986; Kondo, Fukutomi, Shinbara, & Orii, 1994).

  • Inhibition of SRS Release : Tranilast inhibits the release of slow-reacting substance (SRS) from alveolar macrophages, suggesting a specific inhibitory effect on non-immunological SRS release (Yasuoka, Nii, Ohgushi, Fujisawa, Kawano, Nakanishi, Ozaki, & Yamashita, 1986).

  • Photo-Irradiated Tranilast Products : The photo-irradiated products of tranilast, such as its cis-isomer, have shown increased hyaluronidase-inhibitory and anti-allergic activities compared to tranilast itself (Kakegawa, Mitsuo, Matsumoto, Satoh, Akagi, & Tasaka, 1985).

  • Antitumor Effects : Tranilast demonstrates antitumor effects in experimental pancreatic cancer, inhibiting tumor angiogenesis and proliferation (Hiroi, Onda, Uchida, & Aimoto, 2002).

  • Pharmacological Properties : It is a potent inhibitor of passive cutaneous anaphylaxis and can inhibit histamine release from rat peritoneal cells, highlighting its anti-atopic properties (Azuma, Banno, & Yoshimura, 1976).

  • Therapeutic Applications Review : Tranilast's therapeutic applications extend beyond anti-allergy to include fibrosis, proliferative disorders, cancer, cardiovascular problems, autoimmune disorders, ocular diseases, diabetes, and renal diseases. It operates primarily by suppressing the TGF-β pathway (Darakhshan & Pour, 2015).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023693
Record name N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3',4'-dimethoxycinnamoyl)anthranilic acid

CAS RN

53902-12-8
Record name Tranilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53902-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 20 g quantity of piperidinium N-(3,4-dimethoxycinnamoyl)anthranilate is dissolved in 60 ml of water with heating, and the resultant aqueous solution is added dropwise to 45 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 40 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield 15.5 g of N-(3,4-dimethoxycinnamoyl)anthranilic acid (98.0% yield), m.p. 208°-208.5° C. The compound structure is confirmed by elemental analysis, and by IR and NMR spectroscopy.
Name
piperidinium N-(3,4-dimethoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 20 g quantity of morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate is dissolved in 40 ml of water and the resultant solution is added dropwise to 45 ml of diluted hydrochloric acid (5 ml of conc. hydrochloric acid and 40 ml of water) with stirring. The precipitated crystals which form are collected by filtration, washed with water and then dried at 90°-100° C. under reduced pressure for 3 hours to yield 15.5 g of N-(3,4-dimethoxycinnamoyl)anthranilic acid (98% yield). The compound is confirmed as identical to that obtained in EXAMPLE VI.
Name
morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 20 ml of dry dioxane and 0.7 g of dry pyridine were added 2 g of 3,4-dimethoxycinnamic acid, 1.6 g of phosphorus oxychloride and 1.6 g of methyl anthranilate. The mixture was heated under reflux for 2 hours to effect reaction. After completion of the reaction, the reaction mixture was concentrated and the residue was dissolved with heating in ethanol and then cooled whereby crystals were precipitated. The crystals were separated by filtration and treated in a manner similar to that described in Example 5 to effect hydrolysis of the ester group. The product was recrystallized from chloroform to obtain 2 g of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid having a melting point of 211°-213°C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into 15 ml of dimethylformamide was dissolved with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex. To 10 ml of dimethylformamide were added in order 0.78 ml of thionyl chloride and 2.08 g (0.01 mol) of 3',4'-dimethoxycinnamic acid, during which the reaction system was stirred and cooled with ice and water. After being stirred for additional 15 minutes, the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex. After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature and then for 1 hour at room temperature. After the completion of the reaction, 80 ml of ice-water mixture was added thereto. Then, air was introduced thereinto for 30 minutes, and crystals deposited were collected by filtration and recystallized from ethanol-water (1:3) to give 2.58 g (78.9%) of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. Molting point: 209°-211° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Into 15 ml of dimethylformamide were dissolved with heating 2.0 g of anthranilic acid and 2.3 g of anhydrous calcium chloride. To 10 ml of dimethylformamide were added in order 0.78 ml of thionyl chloride and 2.08 g of 3',4'-dimethoxycinnamic acid, during which the reaction system was stirred and cooled with ice and water. The resulting mixture was added dropwise to the above solution, during which the reaction system was stirred and cooled with ice and water. After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature and then for 1 hour at room temperature. After the completion of the reaction, 80 ml of ice-water mixture was added thereto. Then, air was introduced thereinto for 30 minutes, and crystals deposited were collected by filtration and recrystallized from ethanol-water (1:2) to give 2.35 g (yield: 71.8%) of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. Melting point: 209°-211° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.78 mL
Type
reactant
Reaction Step Five
Quantity
2.08 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3',4'-dimethoxycinnamoyl)anthranilic acid
Reactant of Route 2
Reactant of Route 2
N-(3',4'-dimethoxycinnamoyl)anthranilic acid
Reactant of Route 3
Reactant of Route 3
N-(3',4'-dimethoxycinnamoyl)anthranilic acid
Reactant of Route 4
Reactant of Route 4
N-(3',4'-dimethoxycinnamoyl)anthranilic acid
Reactant of Route 5
Reactant of Route 5
N-(3',4'-dimethoxycinnamoyl)anthranilic acid
Reactant of Route 6
N-(3',4'-dimethoxycinnamoyl)anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.